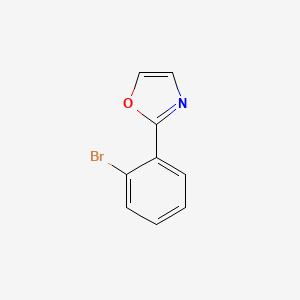

2-(2-Bromophenyl)oxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVAWXLTQKEUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671955 | |

| Record name | 2-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92346-48-0 | |

| Record name | 2-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 2 Bromophenyl Oxazole and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Synthesis

The synthesis of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to this heterocyclic system.

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by a dehydrating agent.

The general mechanism involves the intramolecular cyclization of the 2-acylamino ketone, followed by the elimination of a water molecule to yield the oxazole ring. A variety of dehydrating agents can be employed to facilitate this transformation, as detailed in the table below.

| Dehydrating Agent | Reaction Conditions | Reference |

| Concentrated Sulfuric Acid | Heating | nih.gov |

| Phosphorus Pentoxide | Heating | |

| Polyphosphoric Acid | Heating | ijpsonline.com |

| Thionyl Chloride | - | |

| Trifluoroacetic Anhydride | Ethereal solvent, room temperature | wikipedia.org |

A key advantage of the Robinson-Gabriel synthesis is the ability to introduce substituents at the 2- and 5-positions of the oxazole ring based on the choice of the acyl group and the ketone, respectively. For the synthesis of 2-(2-bromophenyl)oxazole, a 2-amino ketone would be acylated with 2-bromobenzoyl chloride to form the necessary 2-(2-bromobenzamido) ketone precursor.

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reaction proceeds via a dehydration mechanism under mild conditions. wikipedia.org

This method has been successfully employed in the synthesis of a structurally similar compound, 2-(4-Bromophenyl)-5-phenyloxazole, which was prepared from benzaldehyde cyanohydrin and 4-bromobenzaldehyde. wikipedia.org This precedent strongly suggests that this compound could be synthesized by reacting a suitable cyanohydrin with 2-bromobenzaldehyde.

The general reaction conditions for the Fischer oxazole synthesis are outlined below:

| Reactants | Reagents | Solvent | Conditions |

| Cyanohydrin, Aldehyde | Anhydrous Hydrochloric Acid | Dry Ether | Gaseous HCl passed through the solution |

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of 5-substituted oxazoles. mdpi.com

The reaction mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid lead to the formation of the oxazole ring. organic-chemistry.org To synthesize a 2-substituted oxazole like this compound using a modification of this method, one would typically start with a precursor that already contains the desired C2-substituent bond.

Cycloisomerization reactions offer a modern and atom-economical approach to the synthesis of oxazoles. A common strategy involves the cyclization of propargyl amides. rsc.org This transformation can be catalyzed by various transition metals, such as copper(I) iodide. rsc.org

The reaction proceeds through the intramolecular attack of the amide oxygen onto the activated alkyne, leading to the formation of the oxazole ring. For the synthesis of this compound, the starting material would be N-propargyl-2-bromobenzamide.

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is known for being an efficient and economical process. ijpsonline.com An improvement to this reaction involves the use of α-hydroxyketones as starting materials. ijpsonline.com

To apply this method for the synthesis of this compound, one would react an appropriate α-haloketone with 2-bromobenzamide (B1207801).

Strategies for Introducing the 2-Bromophenyl Moiety

The 2-bromophenyl group can be incorporated into the oxazole structure either by using a starting material that already contains this moiety or by introducing it onto a pre-formed oxazole ring.

One of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed cross-coupling reaction. Several variations of this reaction are suitable for introducing the 2-bromophenyl group.

Direct C-H Arylation:

A particularly efficient strategy is the direct C-H arylation of an unsubstituted or pre-substituted oxazole at the C-2 position. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalization of the oxazole ring. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide, in this case, a 2-bromophenyl halide.

Below is a table summarizing typical conditions for the direct C-2 arylation of oxazoles:

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Aryl Bromide | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 69 | beilstein-journals.org |

| Aryl Chloride | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 62 | beilstein-journals.org |

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. tandfonline.com To synthesize this compound via this method, one could couple a 2-halooxazole with 2-bromophenylboronic acid or, conversely, couple a 2-oxazoleboronic acid derivative with a 1,2-dihalobenzene. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. tandfonline.com

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of this compound, a 2-zinciooxazole species could be coupled with a 1,2-dihalobenzene, or a (2-bromophenyl)zinc halide could be reacted with a 2-halooxazole.

Direct Bromination Approaches

The synthesis of this compound via direct electrophilic bromination of a 2-phenyloxazole precursor presents significant regioselectivity challenges. In a typical electrophilic aromatic substitution, the oxazole ring acts as a deactivating group, making the attached phenyl ring less susceptible to bromination. Furthermore, the inherent directing effects of the phenyl substituent would typically favor bromination at the para-position, and to a lesser extent, the ortho-position, often leading to a mixture of isomers that are difficult to separate. rsc.org

Achieving selective ortho-bromination often requires specialized strategies to overcome these electronic and steric factors. Modern synthetic chemistry has developed methods for directed ortho-halogenation, which utilize a directing group on the substrate to chelate a metal catalyst (commonly palladium), bringing the halogenating agent into close proximity with the target C-H bond. researchgate.netnih.gov For instance, quinazoline-assisted ortho-halogenation with N-halosuccinimides through Pd(II)-catalyzed C-H activation has been demonstrated for 2-arylquinazolines. researchgate.net While this specific methodology has not been explicitly reported for 2-phenyloxazole, the principle of using the heterocyclic nitrogen atom as a directing group offers a potential, albeit currently theoretical, pathway for the regioselective synthesis of this compound. Such an approach would require significant optimization to favor the desired mono-ortho-brominated product over other isomers.

Pre-functionalization of Starting Materials

A more common and regiochemically precise strategy for synthesizing this compound involves constructing the oxazole ring from starting materials that already contain the 2-bromophenyl moiety. This approach ensures the bromine atom is unambiguously positioned at the desired location.

One prominent method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.comsynarchive.com In this context, the synthesis would begin with 2-bromobenzoic acid or its corresponding acyl chloride. This starting material would be used to acylate an α-amino ketone, forming the N-(2-oxoalkyl)-2-bromobenzamide intermediate. Subsequent treatment with a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, induces intramolecular cyclization to yield the target this compound. ijpsonline.com

Another powerful method is the Van Leusen oxazole synthesis . organic-chemistry.org This reaction constructs the oxazole ring by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. nih.gov The direct use of 2-bromobenzaldehyde as the starting material provides a convergent and efficient route to this compound. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates the toluenesulfinic acid to form the aromatic oxazole ring. ijpsonline.comnih.gov

Other classical methods for oxazole synthesis can also be adapted. The Bredereck reaction , for example, utilizes the reaction of α-haloketones with amides. ijpsonline.com A hypothetical route could involve the reaction of an appropriate α-haloketone with 2-bromobenzamide to form the oxazole ring.

Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

The bromine atom on the this compound scaffold is a versatile functional handle, enabling the synthesis of a vast array of derivatives through metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally effective for a wide range of cross-coupling reactions due to their high functional group tolerance and catalytic efficiency. utrgv.edu For derivatives of this compound, palladium-catalyzed reactions provide a reliable method for introducing new aryl, heteroaryl, or other organic fragments at the ortho-position of the phenyl ring.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C(sp²)–C(sp²) bonds. harvard.eduyonedalabs.com The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. In the context of this compound, the bromo-substituent serves as the electrophilic partner for coupling with various aryl or heteroaryl boronic acids, leading to the formation of 2-(2-arylphenyl)oxazole derivatives.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection and optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent system can dramatically influence reaction yield, rate, and selectivity. nih.govresearchgate.net

Catalysts: The catalytic cycle is driven by a Pd(0) species. While various palladium sources can be used, common precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). yonedalabs.comresearchgate.net Ligand-free conditions have also been developed, particularly where a coordinating atom in the substrate (such as the nitrogen in a thiazole (B1198619) ring) can facilitate the formation of a palladacycle intermediate, though this is more challenging for sterically hindered substrates. nih.gov

Ligands: Ligands, typically phosphines, are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact catalytic activity. Electron-rich and sterically bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and biaryl phosphines like SPhos and XPhos, are often highly effective for coupling aryl chlorides and bromides. nih.govresearchgate.net

Bases: A base is required to activate the organoboron reagent in the transmetalation step of the catalytic cycle. harvard.edu Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). utrgv.edunih.gov The strength and nature of the base can affect the reaction outcome, especially with base-sensitive functional groups.

Solvents: The solvent system must solubilize the reactants and facilitate the reaction. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.net Often, aqueous mixtures (e.g., dioxane/water) are used, as water can enhance the rate of transmetalation. yonedalabs.com

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl Bromides This interactive table summarizes the effect of different components on the reaction outcome, based on findings from related heteroaryl systems.

| Parameter | Component | Observation/Effect |

| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Common and effective Pd(0) sources after in situ reduction. |

| Pd(PPh₃)₄ | Air-stable precatalyst, releases Pd(0) and PPh₃ upon heating. | |

| Ligand | PPh₃ (Triphenylphosphine) | Standard, versatile ligand for many coupling reactions. |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | Bulky, electron-rich ligand, highly effective for less reactive aryl bromides. | |

| SPhos / XPhos | Biaryl phosphine ligands that form highly active catalysts, good for challenging couplings. nih.gov | |

| Base | K₂CO₃ / Cs₂CO₃ | Common, effective bases for a wide range of substrates. researchgate.net |

| K₃PO₄ | A strong base often used for less reactive boronic acids or aryl chlorides. nih.gov | |

| Solvent | 1,4-Dioxane/Water | Standard biphasic system, generally provides good results. |

| Toluene | A non-polar solvent, often used with inorganic bases. | |

| DMF | Polar aprotic solvent, can increase reaction rates but may be difficult to remove. researchgate.net |

Regioselectivity becomes a critical consideration when the oxazole scaffold contains multiple halogen atoms, creating the potential for coupling at different sites. For a substrate like 2-(2-bromophenyl)-4-chlorooxazole, the reaction site can often be controlled by the choice of the palladium catalyst and ligand system.

Research on dihaloazoles, including dihalooxazoles, has demonstrated that catalyst-controlled site-selectivity is achievable. nih.govacs.org Generally, oxidative addition of palladium is faster for C–I bonds than C–Br bonds, and C–Br bonds react faster than C–Cl bonds. However, electronic effects of the heterocycle and steric factors also play a significant role. nih.gov More importantly, the ligand bound to the palladium center can dramatically influence which C–X bond is activated.

For example, in the coupling of 2,4-diiodooxazole, it has been shown that highly electron-rich, bulky phosphine ligands tend to favor coupling at the C2 position. In contrast, ligands with a larger bite angle, such as Xantphos, can preferentially direct the coupling to the C4 position. rsc.org This catalyst-based control allows for the selective functionalization of polyhalogenated oxazoles, enabling the synthesis of diverse and complex structures from a single precursor. nih.govacs.org

Stereochemical considerations are generally not a factor in the Suzuki-Miyaura coupling of this compound with other aryl or heteroaryl boronic acids, as the reaction involves the coupling of planar, achiral aromatic rings.

Table 2: Catalyst-Controlled Regioselectivity in the Suzuki-Miyaura Coupling of Dihalooxazoles This interactive table illustrates how ligand choice can direct the site of arylation on a dihalogenated oxazole core, based on literature precedents.

| Dihalooxazole Substrate | Boronic Acid | Catalyst System (Pd Source + Ligand) | Major Product (Coupling Position) | Selectivity (Ratio) |

| 2,4-Diiodooxazole | Phenylboronic Acid | Pd₂(dba)₃ + P(t-Bu)₃ | 2-Phenyl-4-iodooxazole (C2) | >20 : 1 |

| 2,4-Diiodooxazole | Phenylboronic Acid | Pd₂(dba)₃ + Xantphos | 4-Phenyl-2-iodooxazole (C4) | 1 : 14 |

| 2,4-Dibromo-5-methyloxazole | Phenylboronic Acid | Pd₂(dba)₃ + P(Cy)₃ | 2-Phenyl-4-bromo-5-methyloxazole (C2) | >20 : 1 |

| 2,4-Dibromo-5-methyloxazole | Phenylboronic Acid | Pd₂(dba)₃ + Xantphos | 4-Phenyl-2-bromo-5-methyloxazole (C4) | 1 : 14 |

Data adapted from studies on catalyst-controlled regioselective Suzuki couplings of dihaloazoles. nih.govrsc.org

Other Palladium-Mediated Coupling Strategies

Beyond the more common palladium-catalyzed cross-coupling reactions, direct C-H arylation has emerged as a powerful tool for the synthesis of 2-aryloxazoles. This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, by directly coupling an aryl halide with the C-H bond of the oxazole ring.

Palladium catalysts are effective in mediating the direct arylation of oxazoles with a range of aryl bromides, chlorides, and triflates. The regioselectivity of the arylation, at either the C2 or C5 position of the oxazole ring, can be controlled by the choice of solvent and phosphine ligand. Specifically, C2 arylation is generally favored in nonpolar solvents. This methodology represents a more atom-economical approach to synthesizing derivatives of 2-phenyloxazole. nih.govnih.govbeilstein-journals.org A proposed mechanism for the direct C2-arylation of oxazoles involves a cross-coupling-type pathway. beilstein-journals.org

Highly efficient methods for synthesizing oxazole derivatives from simple amides and ketones have been developed, proceeding through sequential C-N and C-O bond formations. These reactions utilize a palladium acetate catalyst, with potassium persulfate as an oxidant and copper(II) bromide as a promoter, to achieve sp2 C-H activation. This strategy is notable for its use of readily available starting materials and operational simplicity. organic-chemistry.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide a valuable alternative for the synthesis of oxazole derivatives. These methods often involve the condensation of various starting materials to form the oxazole core. One notable eco-friendly approach utilizes a copper(II) complex immobilized on magnetic nanoparticles as a catalyst for the synthesis of oxazole and thiazole derivatives. This method involves the condensation of benzamide or benzothioamide with 2-bromoacetophenone derivatives. jsynthchem.comjsynthchem.com

Another significant copper-catalyzed strategy is the [3+2] annulation/olefination cascade between amides and I(III)/P(V)-hybrid ylides, which avoids the use of potentially hazardous α-diazoketones. thieme-connect.de Additionally, copper-catalyzed tandem cyclization of 2-halophenols with amidines offers a ligand-free method for producing benzoxazoles, using the inexpensive and readily available copper(I) chloride as a catalyst. rsc.org

Nickel-Catalyzed Reactions

Nickel catalysis has been successfully employed for the direct C2 arylation of oxazoles and thiazoles. These catalyst systems are cost-effective and can utilize a variety of aryl bromides for the C-H arylation of azoles, providing an efficient route to 2-arylated products. nih.govnih.gov The direct C-H arylation of azoles, including oxazoles, with haloarenes and aryl triflates can be achieved using nickel-based catalytic systems. For instance, a combination of Ni(OAc)₂ with bipyridine or 1,1′-bis(diphenylphosphino)ferrocene (dppf) has proven effective for these transformations. nih.gov Furthermore, nickel catalysis can also facilitate the C-H arylation and alkenylation of imidazoles, thiazoles, and oxazoles with phenol and enol derivatives. ijpsonline.comnih.gov

Gold-Facilitated Cyclo-Isomerization

Gold catalysts are highly effective in promoting the cycloisomerization of N-propargylamides to form oxazoles. This transformation proceeds through the activation of the alkyne moiety by the gold catalyst, followed by an intramolecular nucleophilic attack of the amide oxygen. The reaction mechanistically involves a stepwise intramolecular nucleophilic addition after the initial π-complexation of the gold catalyst with the alkyne. This is followed by N-deprotonation and C-protonation (protodeauration) to yield the cyclized product. nih.govnih.gov This methodology has been applied to the synthesis of a variety of substituted oxazoles, including those with polyfluoroalkyl groups, under visible-light irradiation. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, synthetic methodologies are increasingly being developed to be more environmentally benign. This includes the use of alternative energy sources like microwave and ultrasound irradiation to reduce reaction times, energy consumption, and often the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave irradiation has been effectively utilized to accelerate the synthesis of oxazole derivatives. A notable example is the microwave-assisted Van Leusen reaction, which allows for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govnih.govmdpi.com This method has been extended to the synthesis of a variety of 5-aryl-1,3-oxazoles. nih.gov

Microwave assistance has also been applied to a highly efficient two-component [3+2] cycloaddition reaction of substituted aryl aldehydes with TosMIC to produce 5-substituted oxazoles. The use of microwave irradiation can significantly reduce reaction times and improve yields. nih.gov Furthermore, the Suzuki reaction of brominated oxazole precursors can be carried out under microwave conditions to introduce aryl substituents. ijpsonline.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Aryl Aldehyde | TosMIC | K₃PO₄ (2 equiv) | Isopropanol | Microwave (350W, 65°C, 8 min) | 5-Aryl Oxazole | up to 96 | nih.gov |

| p-Substituted 2-bromoacetophenone | Urea | - | DMF | Microwave Irradiation | 2-Amino-4-(p-substituted phenyl)oxazole | - | ijpsonline.com |

| 4-(4-Bromophenyl)-2,5-dimethyloxazole | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | - | Microwave Irradiation | 4-(Biphenyl-4-yl)-2,5-dimethyloxazole | - | ijpsonline.com |

Ultrasound-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions and with shorter reaction times. While specific examples for the synthesis of this compound are not detailed in the provided search results, ultrasound has been successfully used in the synthesis of various heterocyclic compounds, including oxadiazoles and triazoles, suggesting its potential applicability. nih.govmdpi.comsemanticscholar.orgmdpi.com For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives has been achieved through an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in the presence of a few drops of DMF, avoiding the need for acidic or basic catalysts. nih.govmdpi.com This approach highlights the potential of ultrasound to promote efficient and environmentally friendly syntheses of heterocyclic compounds.

Biocatalysis and Enzyme Catalysis

The application of biocatalysis in the synthesis of oxazole derivatives represents a growing field of interest, driven by the demand for greener, more efficient, and highly selective chemical processes. Enzymes, as natural catalysts, operate under mild conditions and exhibit high specificity, which can be harnessed for complex chemical transformations. mdpi.com While specific enzymatic routes to this compound are not yet extensively documented, the principles of biocatalysis are applicable to the synthesis of its precursors and analogues.

Table 1: Advantages of Biocatalytic Methods in Organic Synthesis

| Feature | Description | Reference |

|---|---|---|

| High Specificity | Enzymes can distinguish between similar functional groups (chemoselectivity) and stereoisomers (enantioselectivity). | mdpi.com |

| Mild Conditions | Reactions are typically run at or near ambient temperature and pressure in aqueous media, reducing energy consumption. | mdpi.com |

| Environmental Friendliness | Reduces the need for hazardous reagents and organic solvents, leading to more sustainable processes. |

| Reusability | Immobilized enzymes can be recovered and reused for multiple reaction cycles, lowering costs. | mdpi.com |

Solvent-Free Methods and Use of Ionic Liquids

Modern synthetic strategies increasingly focus on minimizing waste and environmental impact, leading to the development of solvent-free reaction conditions and the use of alternative media like ionic liquids.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic solvents. These reactions are often facilitated by microwave irradiation, which can accelerate reaction rates and improve yields. For example, the condensation reaction between 2-amino-3-hydroxypyridine and benzoyl chloride to form benzoxazole (B165842) derivatives has been successfully performed under solvent-free microwave conditions using a nanocatalyst. ijpsonline.com A similar approach for a related compound, 2-(4-bromophenyl)benzo[d]oxazole, involves stirring a mixture of 4-Bromobenzaldehyde and 2-aminophenol with a catalyst at room temperature without any solvent. chemicalbook.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive "green" alternatives to traditional solvents. nih.gov Several oxazole syntheses have been optimized using ILs.

Van Leusen Synthesis: A one-pot synthesis of 4,5-disubstituted oxazoles was developed using an ionic liquid as the solvent. nih.gov The reaction of TosMIC (tosylmethyl isocyanide) with aldehydes and aliphatic halides in [bmim]Br proceeded with high yields. A key advantage of this method is the ability to recover and reuse the ionic liquid for up to six cycles without a significant loss in product yield. ijpsonline.comnih.gov

Long-Chained Acidic ILs: Novel benzoxazole derivatives have been synthesized using metal-free, long-chained acidic ionic liquids which can exhibit micellar action and can also be recycled multiple times. ijpsonline.com

Deep Eutectic Solvents (DES): A one-pot, three-component reaction between urea, active methylene compounds, and N-Bromosuccinamide (NBS) using a DES as an effective catalyst has been reported for the synthesis of 2-aminooxazole derivatives in excellent yields under mild conditions. ijpsonline.com

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. nih.govscitube.io In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu

This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. scitube.iomit.edu By minimizing the volume of reactive material at any given moment, flow chemistry significantly improves operational safety. scitube.io Several syntheses of oxazoles and related heterocycles have been successfully adapted to flow processes.

Automated Synthesis: A multipurpose mesofluidic flow reactor has been developed for the automated, on-demand synthesis of 4,5-disubstituted oxazoles. This system can rapidly produce a diverse set of 25 different oxazoles in high yields (83-99%) and enables preparations on scales ranging from 100 mg to 10 g. durham.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety with small reaction volumes. | scitube.io |

| Heat Transfer | Often inefficient, leading to potential thermal runaways. | Superior heat transfer due to high surface-area-to-volume ratio. | mit.edu |

| Scalability | Difficult and non-linear scaling. | Straightforward scaling by running the system for longer periods. | nih.gov |

| Reaction Time | Can be lengthy, including workup between steps. | Significantly reduced reaction times, often in minutes. | mit.edubeilstein-journals.org |

Advanced Synthetic Techniques and Future Directions

Chemo- and Regioselective Transformations

Achieving high levels of chemo- and regioselectivity is a central goal in modern organic synthesis, as it allows for the precise construction of complex molecules without the need for cumbersome protecting group strategies. In the context of this compound and its derivatives, these selective transformations are crucial for controlling the substitution pattern on the oxazole ring and its appended phenyl group.

The synthesis of substituted heterocycles often involves precursors with multiple reactive sites. The ability to control which site reacts is paramount. For example, in the synthesis of pyrazoles and pyridazinones from 1,2,4-triketone analogs, the reaction outcome can be directed by the nature of the substituents and the reaction conditions (e.g., temperature, presence of acid). mdpi.comurfu.ru This control over the preferential site of nucleophilic attack dictates which heterocyclic core is formed. mdpi.comresearchgate.net Such principles are directly applicable to oxazole synthesis, where multifunctional starting materials could be selectively cyclized to yield a specific isomer. For instance, a precursor containing both a bromo- and another functional group on the phenyl ring would require a chemoselective process to ensure only the desired group participates in the oxazole ring formation.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the starting materials. nih.gov MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.govbeilstein-journals.org

Several MCRs have been developed for the synthesis of highly substituted oxazoles.

Ugi/Robinson–Gabriel Sequence: A tandem reaction combining the Ugi four-component reaction with a subsequent Robinson–Gabriel cyclodehydration provides a concise route to 2,4,5-trisubstituted oxazoles. nih.gov In this sequence, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide first react to form an α-acylamino amide intermediate, which is then treated with acid to facilitate cyclodehydration to the oxazole ring. nih.gov

Acid-Promoted Tandem Cyclization: An acid-promoted MCR has been developed to synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. nih.gov This protocol allows for the installation of diverse functionalities onto the oxazole core in a single step. nih.gov

Table 3: Example of a Multi-Component Reaction for Oxazole Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediate | Final Product | Reference |

|---|

| Ugi MCR | Amine | Carbonyl | Carboxylic Acid | Isocyanide | α-Acylamino amide | (Post-cyclization) Substituted Oxazole | nih.gov |

Photoredox and Electrochemical Methods

Photoredox and electrochemical synthesis are emerging as powerful tools in organic chemistry, utilizing light or electricity, respectively, as traceless reagents to drive chemical reactions under mild conditions. beilstein-journals.orgchemistryviews.org These methods provide unique pathways for generating reactive intermediates, such as radicals, that can be difficult to access through traditional thermal methods. beilstein-journals.org

Electrochemical Synthesis: Synthetic organic electrochemistry offers a green and efficient alternative for constructing heterocyclic rings. An electrochemical method for synthesizing polysubstituted oxazoles from readily available aryl-substituted ketones and acetonitrile has been developed. chemistryviews.org

Process: The reaction is conducted at room temperature in an electrochemical cell using carbon felt for both the anode and cathode. chemistryviews.org

Reagents: Acetonitrile serves as both the solvent and a reactant, while acid anhydrides act as activators. chemistryviews.org

Advantages: This method demonstrates good functional group tolerance and provides the desired oxazole products in high yields, offering a green protocol for applications in materials science and pharmaceuticals. chemistryviews.org Electrochemical synthesis has also been used to create complex derivatives, such as the disulfides of 2-(benzo[d]oxazol-2-ylamino) compounds. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical ions from stable organic precursors. beilstein-journals.org This strategy enables the formation of C-C and C-heteroatom bonds under exceptionally mild conditions. While specific applications for this compound are still being explored, the generation of aryl radicals from aryl halides is a well-established transformation in photoredox catalysis, suggesting its potential applicability for functionalizing the bromophenyl moiety of the target compound or for constructing the oxazole ring itself from suitable precursors. beilstein-journals.org

Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of compounds for drug discovery and material science has propelled the development of automated synthesis and high-throughput experimentation (HTE) platforms. These technologies enable the rapid synthesis and screening of numerous derivatives, significantly accelerating the pace of research. For the synthesis of oxazole derivatives, including potentially this compound, automated flow reactors and microwave-assisted synthesis have emerged as powerful tools.

An exemplary application of automated synthesis is the use of a multipurpose mesofluidic flow reactor. durham.ac.uk This system allows for the on-demand synthesis of building blocks and small exploratory libraries with high efficiency. durham.ac.uk The reactor's design provides flexibility in screening reaction parameters, incorporating on-chip mixing and columns with solid-supported reagents to streamline the synthetic process. durham.ac.uk This approach has been successfully applied to the synthesis of a variety of 4,5-disubstituted oxazoles. durham.ac.uk In a typical automated workflow, equimolar mixtures of starting materials, such as an isocyanide and an acyl chloride in a suitable solvent like acetonitrile, are combined and passed through the reactor system. durham.ac.uk The use of immobilized bases in packed columns facilitates the cyclization reaction, and the product stream can be collected and analyzed automatically. durham.ac.uk This methodology has been shown to produce oxazole products in high yields and purity. durham.ac.uk

The following table details the results from an automated flow synthesis of various oxazole derivatives, demonstrating the efficiency and versatility of this approach.

Microwave-assisted synthesis is another technique that aligns with the principles of high-throughput experimentation. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, enabling the rapid generation of compound libraries. ijpsonline.comtandfonline.com This method has been employed for various oxazole syntheses, including the van Leusen reaction and reactions involving the cyclization of 2-bromoacetophenones with urea. nih.govtandfonline.com The efficiency and speed of microwave-assisted synthesis make it highly suitable for parallel synthesis platforms, where multiple reactions can be carried out simultaneously in a multi-well plate format.

For instance, the microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles has been reported to produce a variety of derivatives in high yields. nih.gov Similarly, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved through microwave irradiation of a mixture of p-substituted 2-bromoacetophenone and urea. ijpsonline.com These examples underscore the potential of microwave technology to accelerate the synthesis of diverse oxazole libraries for subsequent screening.

While the specific automated or high-throughput synthesis of this compound has not been detailed in the reviewed literature, the established methodologies for other substituted oxazoles provide a clear blueprint for how such a synthesis could be readily developed. The adaptability of automated flow reactors and the speed of microwave-assisted synthesis are well-suited for the systematic exploration of reaction conditions and the generation of a library of 2-phenyloxazole derivatives with various substituents on the phenyl ring.

Spectroscopic and Analytical Characterization of this compound

To provide a complete and accurate analysis as requested, specific data from experimental measurements would be required. This would include chemical shifts and coupling constants for ¹H and ¹³C NMR, correlation peaks from 2D NMR experiments, absorption band frequencies from IR spectroscopy, maximum absorption wavelengths from UV-Vis spectroscopy, and molecular ion peak and fragmentation patterns from mass spectrometry.

Without access to this primary data, a scientifically accurate and thorough article focusing solely on the spectroscopic and analytical characterization of this compound cannot be generated at this time. Further experimental work or access to a dedicated chemical database with this specific information would be necessary to fulfill the detailed outline provided.

Iii. Spectroscopic and Analytical Characterization of 2 2 Bromophenyl Oxazole

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. The molecular formula for 2-(2-Bromophenyl)oxazole is C₉H₆BrNO synblock.comchemimpex.comglpbio.com. Based on this formula, the theoretical elemental composition can be calculated. This data is then compared against experimentally determined values to confirm the elemental makeup and purity of the compound.

The expected atomic masses are used to calculate the percentage composition of each element in the molecule. For instance, in a study of related N-acyl-α-amino acid derivatives, elemental analysis was performed to confirm the calculated versus found percentages of Carbon, Hydrogen, Nitrogen, and Sulfur, validating the synthesis of the target compounds farmaciajournal.com. While specific experimental data for this compound is not detailed in the provided search results, the theoretical values serve as a benchmark for such analysis.

| Element | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 48.26 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.70 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 35.67 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.25 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.14 |

| Total | 224.057 | 100.00 |

X-ray Crystallography for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For complex heterocyclic molecules, this technique is invaluable for unambiguous structure determination. For example, the crystal structure of a related compound, 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro6H- synblock.comnih.govdioxepino[5,6-d] nih.govnih.govoxazole (B20620), was determined using single-crystal X-ray diffraction data, revealing it crystallizes in the monoclinic system with a P 1 21/n 1 space group ejournal.by. Similarly, the crystal structure of another related derivative, 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, was elucidated, providing precise data on its molecular geometry nih.gov.

As of the current literature search, specific X-ray diffraction data for this compound has not been reported. However, the general procedure would involve growing a suitable single crystal and collecting diffraction data to refine the structural parameters, which would be expected to yield the data points shown in the hypothetical table below.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions (Å) | The lengths of the unit cell axes (a, b, c). | a = 8.5, b = 12.2, c = 9.8 |

| Unit Cell Angles (°) | The angles between the unit cell axes (α, β, γ). | α = 90, β = 105.3, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 978.5 |

| Z | The number of molecules per unit cell. | 4 |

Iv. Computational Chemistry and Theoretical Studies of 2 2 Bromophenyl Oxazole

Molecular Dynamics (MD) Simulations

Conformational Analysis and Stability

The stability of different conformers is influenced by several factors, including steric hindrance and electronic effects. In 2-(2-bromophenyl)oxazole, the presence of a bromine atom at the ortho position of the phenyl ring introduces significant steric strain. This steric hindrance is expected to disfavor planar conformations where the two rings are coplanar, as this would bring the bromine atom into close proximity with the atoms of the oxazole (B20620) ring. libretexts.orgnih.gov Consequently, the most stable conformation is likely to be one where the phenyl and oxazole rings are twisted relative to each other to minimize these repulsive interactions. nih.gov

While specific computational studies detailing the conformational energy profile of this compound are not widely available, analyses of similar biaryl systems suggest that the energy barrier to rotation between different conformers is a critical parameter. nih.govresearchgate.net Computational methods like Density Functional Theory (DFT) can be employed to calculate the potential energy surface as a function of the dihedral angle, identifying the lowest energy (most stable) conformations and the energy barriers between them. irjweb.comsemanticscholar.orgscirp.org Such studies on related oxadiazole isomers have shown that molecular hardness, which can be calculated computationally, correlates with molecular stability. scirp.orgresearchgate.net

Ligand-Receptor Interactions

To understand the potential biological activity of this compound, it is essential to study its possible interactions with biological targets such as proteins and enzymes. Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze these ligand-receptor interactions.

Although specific docking studies for this compound are not detailed in the available literature, the structural features of the molecule suggest several potential modes of interaction:

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. nih.govchemrxiv.orgacs.org Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, such as the oxygen or nitrogen atoms found in the backbones or side chains of amino acids in a protein. acs.org These interactions have been recognized as significant contributors to the binding affinity and specificity of ligands for their protein targets. nih.govnih.govmdpi.com

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor groups in a receptor's binding site.

Pi-Pi Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein binding pocket.

For instance, docking studies on other bioactive azole derivatives have identified interactions with key amino acids in the active sites of enzymes like the DNA polymerase of human cytomegalovirus (HCMV). nih.govnih.gov These studies revealed that hydrogen bonds and hydrophobic interactions were crucial for stabilizing the ligand-receptor complex. nih.govnih.gov Similar principles would apply to this compound when investigating its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to improve their efficacy. wisdomlib.org

While no QSAR studies have been specifically reported for this compound, numerous studies have been successfully conducted on various classes of oxazole and other azole derivatives, demonstrating the applicability of this methodology. These studies correlate physicochemical properties and structural features (descriptors) with activities such as antifungal and antiviral effects. nih.govwisdomlib.orgfrontiersin.orgresearchgate.netsciencepublishinggroup.com

Key findings from QSAR studies on related azole derivatives include:

Antiviral Activity: In a study on azole derivatives targeting human cytomegalovirus (HCMV), QSAR models were developed with a balanced accuracy of 73-79%. nih.govnih.govresearchgate.net These models were used to screen a virtual library of compounds to identify novel potential inhibitors. nih.govnih.gov

Antifungal Activity: QSAR models for benzoxazole (B165842) and oxazolo[4,5-b]pyridine (B1248351) derivatives identified specific topological and connectivity descriptors as being significant for their antifungal activity against Candida albicans. wisdomlib.orgfrontiersin.org The models help in understanding the structural requirements for potent antifungal agents. researchgate.netsciencepublishinggroup.comnih.gov

The table below summarizes the application of QSAR in studies of related azole compounds.

| Compound Class | Biological Activity | Key Findings/Descriptors | Model Accuracy/Validation |

| Azole Derivatives | Antiviral (HCMV) | Models used to screen virtual libraries and predict activity of new compounds. nih.govnih.gov | Balanced Accuracy (BA) of 73–79%. nih.govnih.govresearchgate.net |

| Benzoxazoles & Oxazolo Pyridines | Antifungal (C. albicans) | Topological and connectivity descriptors (X1, MSD, XMOD) were found to be significant. wisdomlib.org | A robust model produced an R² value of 0.8616. wisdomlib.org |

| Oxadiazolo[3,4-d]pyrimidine Nucleosides | Antiviral (VSV) | High activity correlated with small values of logP(o/w) and vsurf_G, and a large logS value. researchgate.net | The study provided a basis for further investigation. researchgate.net |

Computational Studies on Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules. irjweb.comsemanticscholar.org These theoretical calculations provide valuable information that complements experimental data from techniques like Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. doaj.orgresearchgate.netbohrium.com

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles. semanticscholar.org

Predict Vibrational Frequencies: Calculate the IR and Raman spectra. This helps in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C=N, and C-Br bonds.

Calculate NMR Chemical Shifts: Predict the 1H and 13C NMR chemical shifts. Comparing theoretical shifts with experimental data can confirm the molecular structure. nih.gov

Simulate Electronic Transitions: Predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com

The following table provides an example of the kind of data that can be generated from DFT calculations for spectroscopic analysis, based on studies of similar heterocyclic compounds. The values are illustrative of the methodology.

| Spectroscopic Property | Parameter | Illustrative Calculated Value | Interpretation |

| IR Spectroscopy | C=N stretch (oxazole) | ~1650 cm-1 | Corresponds to the stretching vibration of the carbon-nitrogen double bond in the oxazole ring. |

| C-Br stretch | ~680 cm-1 | Relates to the stretching of the carbon-bromine bond on the phenyl ring. | |

| 13C NMR Spectroscopy | C2 (oxazole) | ~160 ppm | Chemical shift for the carbon atom between the N and O atoms in the oxazole ring. |

| C-Br (phenyl) | ~122 ppm | Chemical shift for the carbon atom bonded to bromine. | |

| UV-Vis Spectroscopy | λmax | ~280 nm | Predicted maximum absorption wavelength, corresponding to a π → π* electronic transition. |

These computational approaches provide a deeper understanding of the relationship between the electronic structure of this compound and its spectroscopic characteristics. researchgate.netbohrium.com

V. Advanced Applications of 2 2 Bromophenyl Oxazole in Materials Science and Medicinal Chemistry Research

Applications in Medicinal Chemistry Research

In the realm of medicinal chemistry, the oxazole (B20620) nucleus is a privileged scaffold, present in numerous biologically active compounds. nih.govtandfonline.com The 2-(2-bromophenyl)oxazole structure serves as a key building block for developing novel therapeutic agents, particularly in the search for anticancer and anti-inflammatory drugs, due to its capacity for effective interaction with biological targets. chemimpex.com

As a Synthetic Intermediate for Bioactive Compounds

This compound is a versatile intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comchemshuttle.com The bromine atom on the phenyl ring provides a reactive site for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. chemshuttle.com This allows for the introduction of a wide range of substituents, including aryl, vinyl, or other heterocyclic groups, enabling the systematic modification of the molecule's structure to enhance its biological activity. chemshuttle.comijpsonline.com

The oxazole ring itself is a key pharmacophore that can be incorporated into larger molecular frameworks. For instance, derivatives are synthesized by reacting phenacyl bromides with various reagents to form complex heterocyclic systems. nih.govacs.org The stability of the oxazole ring, combined with the reactivity of the bromophenyl group, makes this compound an ideal starting material for constructing libraries of potential drug candidates. chemimpex.com Researchers have utilized this scaffold to synthesize novel compounds with potential applications in treating neurological disorders, cancer, and microbial infections. chemimpex.comnbinno.com

Role in Drug Discovery and Development

The this compound scaffold is instrumental in the discovery and development of new drugs. nbinno.com Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.gov The process often involves synthesizing a series of related compounds and screening them for activity against specific diseases. researchgate.net

For example, novel quinoline-1,3,4-oxadiazole hybrids, which can be conceptually derived from similar bromophenyl heterocyclic precursors, have been synthesized and evaluated for their dual anticancer and antimicrobial activities. researchgate.netnih.gov These efforts highlight the importance of such scaffolds in identifying lead compounds that can be further optimized for improved efficacy and selectivity. researchgate.netresearchgate.net The ability to systematically modify the this compound structure allows medicinal chemists to explore chemical space efficiently in the search for new therapeutic agents. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Oxazole-Containing Agents

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. semanticscholar.orgmdpi.com For oxazole-containing compounds, SAR studies help identify the key structural features required for therapeutic effect. tandfonline.comsemanticscholar.org Modifications to the this compound core can lead to significant changes in potency and selectivity. researchgate.net

In the development of inhibitors for the SARS-CoV-2 Main Protease, for instance, a comparative study showed that a thiazole (B1198619) core provided superior inhibition compared to an oxazole core, demonstrating how subtle changes to the heterocyclic ring can impact activity. nih.gov In another study on quinoline-oxadiazole derivatives, SAR analysis revealed that the type and position of substituents on the phenyl ring attached to the oxadiazole moiety significantly influenced cytotoxic activity against cancer cell lines. nih.gov For example, a 4-nitrophenyl group or a 4-hydroxyphenyl group at this position resulted in potent activity against the HepG2 cancer cell line. nih.gov Similarly, the presence of a p-bromophenyl substitution on a thiazole ring was found to increase the antifungal and antituberculosis activities in a series of thiazolyl–2-pyrazoline hybrids. mdpi.com These studies underscore the importance of the phenyl-heterocycle motif and how substitutions can fine-tune biological action.

| Compound ID | Modification on Phenyl Ring | Target Cell Line | IC50 (µg/mL) |

| 8a | Unsubstituted Phenyl | HepG2 | 0.215 |

| 8b | 4-hydroxyphenyl | HepG2 | 0.139 |

| 8c | 4-nitrophenyl | HepG2 | 0.137 |

| 8d | 4-aminophenyl | HepG2 | 0.311 |

| 8e | 2-aminophenyl | HepG2 | 0.157 |

| 12a | Methylthio group on oxadiazole | HepG2 | 0.138 |

| Erlotinib | (Reference Drug) | HepG2 | 0.308 |

This table presents SAR data for quinoline-oxadiazole derivatives, illustrating how different substitutions impact cytotoxic activity against the HepG2 cell line, as detailed in the source literature. nih.gov

Targeting Specific Enzymes and Receptors

Derivatives of this compound are designed to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases. chemshuttle.comnih.gov The oxazole scaffold can bind to the active sites of enzymes, inhibiting their function and thereby producing a therapeutic effect. tandfonline.com

Research has focused on designing inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and DNA gyrase. researchgate.net EGFR is a key target in cancer therapy due to its role in cell growth and proliferation, while DNA gyrase is essential for bacterial survival, making it an excellent target for antimicrobial agents. researchgate.netnih.gov By modifying the this compound core, researchers have developed compounds that show potent inhibitory activity against these enzymes. nih.gov For example, certain quinoline-oxadiazole hybrids demonstrated significant EGFR tyrosine kinase inhibition, with IC50 values comparable to the established drug lapatinib. researchgate.net This targeted approach is a cornerstone of modern drug design, aiming to create highly selective drugs with minimal side effects.

| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference IC50 (µM) |

| 8c | EGFR Tyrosine Kinase | 0.14 | Lapatinib | 0.12 |

| 12d | EGFR Tyrosine Kinase | 0.18 | Lapatinib | 0.12 |

This table shows the inhibitory activity of selected quinoline-oxadiazole compounds against EGFR Tyrosine Kinase, demonstrating their potential as targeted anticancer agents. researchgate.net

Molecular Hybridization Techniques in Drug Design

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. semanticscholar.orgsemanticscholar.org The goal is to create a hybrid compound with an improved pharmacological profile, potentially offering better efficacy, dual modes of action, or reduced drug resistance. semanticscholar.orgmdpi.com The this compound scaffold is an excellent candidate for this approach, serving as a core structure to which other bioactive fragments can be attached.

For example, researchers have designed and synthesized quinoline-1,3,4-oxadiazole hybrids to act as dual anticancer and antimicrobial agents. researchgate.netnih.gov This strategy aims to address the complex challenges of cancer and infectious diseases, where multi-target drugs can be more effective. researchgate.net The resulting hybrid molecules are designed to inhibit both EGFR in cancer cells and DNA gyrase in bacteria. researchgate.net This approach exemplifies how the this compound motif can be integrated into more complex molecular architectures to produce novel therapeutics with multiple functions. acs.org

Applications in Materials Science Research

Beyond its pharmaceutical applications, this compound and its derivatives are also valuable in materials science. chemimpex.com The electronic properties and stability of the oxazole ring make these compounds suitable for use in the development of advanced materials, particularly in the field of organic electronics. chemimpex.com

Derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs). chemimpex.com The inherent fluorescence and electronic characteristics of the oxazole moiety contribute to the performance of these devices. chemimpex.com Furthermore, the imidazo[2,1-b]oxazole framework, a related structure, is recognized for its relevance in preparing organic electroluminescent device materials. mdpi.com The ability to modify the structure through the bromophenyl group allows for the fine-tuning of the material's electronic and photophysical properties, such as emission color and efficiency, which is crucial for creating high-performance electronic devices and coatings with enhanced thermal and chemical stability. chemimpex.com

Oxazole-Based Polymers and Fluorescent Dyes

The oxazole scaffold is a potent component in the design of fluorescent molecules due to its ability to participate in extended π-conjugated systems, which are essential for fluorescence. nih.gov Derivatives of oxazole are being developed as fluorescent probes for imaging applications, which can provide valuable insights into cellular processes. nih.govchemimpex.com

This compound serves as a versatile intermediate in the synthesis of these advanced materials. chemshuttle.com The bromophenyl group is particularly significant as it enhances the reactivity of the molecule, allowing it to be used as a foundational element for building more complex structures. chemimpex.com Through synthetic manipulations, such as introducing various aryl, vinyl, or heterocyclic substituents at the bromine position, researchers can fine-tune the photophysical properties of the resulting molecules. chemshuttle.com This tunability allows for the creation of fluorescent dyes with specific excitation and emission wavelengths tailored for particular applications, including subcellular imaging. nih.gov The phenyl group attached to the oxazole core enhances π-conjugation, which can lead to improved fluorescence properties. researchgate.net

Luminescent Materials and Electronic Applications

Luminescence is a phenomenon that has significant technological applications, including in organic light-emitting diodes (OLEDs) for displays and solid-state lighting. wiley.com The development of novel luminescent materials is a key area of research in materials science. wiley.com Heterocyclic compounds, particularly those with π-conjugated systems, are of great interest for their potential use in organic electronics. researchgate.net

The molecular structure of this compound, featuring a π-conjugated heterocyclic system, makes it a candidate for investigation in the field of luminescent materials. researchgate.net Oxazole analogues can exhibit interesting photophysical behaviors, such as reversible fluorescence photo-switching. researchgate.net The combination of the oxazole and phenyl rings allows for charge distribution and stability that can influence optical absorption and emission properties, making it an intriguing subject for study in materials designed for electronic applications. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for applications in optoelectronics, such as optical switching and information storage. researchgate.net Organic compounds are attracting considerable attention for NLO applications. nih.gov A key molecular design strategy for effective NLO materials involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. nih.gov This architecture facilitates intramolecular charge transfer (ICT), which is a major contributor to high NLO responses. nih.gov

While direct studies on the NLO properties of this compound are not extensively detailed, its structure contains features relevant to NLO activity. The oxazole ring can act as part of the π-conjugated system, and the bromine atom, being an electron-withdrawing group, can modulate the charge distribution within the molecule. researchgate.net Theoretical investigations into similar organic structures have shown that properties like polarizability and hyperpolarizability, which are measures of NLO activity, are highly dependent on the molecular geometry and the nature of substituent groups. researchgate.netnih.gov Compounds with lower HOMO-LUMO energy gaps tend to be highly polarizable and exhibit excellent NLO properties due to a higher probability of intramolecular charge transfer. nih.gov

Applications in Agrochemical Research

The oxazole ring is an important structural motif in the discovery of new agrochemicals. bohrium.com Its derivatives have demonstrated a wide spectrum of biological activities, showing significant promise in the development of novel pesticides, including fungicides, insecticides, and herbicides. bohrium.comnih.gov

As Components in Pesticides and Herbicides

The overuse of conventional herbicides has led to an increase in resistant weed species, creating a demand for new active ingredients. bohrium.com Research has shown that some oxazole-containing compounds exhibit potent herbicidal activities against a variety of weeds. bohrium.com For instance, the 4,5-dihydro-1,2-oxazole ring is a unique chemical structure found in the pre-emergence herbicide pyroxasulfone, which is effective against grass and broadleaf weeds. nih.gov Furthermore, novel substituted oxazole isoxazole (B147169) carboxamides have been designed and synthesized, showing potential as herbicide safeners, which protect crops from herbicide injury. nih.gov The broad-spectrum biological activities of oxazole derivatives position them as a promising class of compounds for the discovery of new pesticides. bohrium.com

Development of Novel Fungicides

Plant diseases caused by pathogenic fungi can significantly impact crop yield and quality. bohrium.com The emergence of fungicide resistance necessitates the development of new antifungal agents with novel mechanisms of action. bohrium.com Many oxazole-containing compounds have been found to possess good antifungal activity. bohrium.com The oxazole ring serves as a critical scaffold, and modifications, such as halogen substitutions on an attached benzene (B151609) ring, can greatly influence the compound's antifungal efficacy. bohrium.com

For example, research into novel 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to oxazoles, has yielded compounds with excellent activity against fungi like Sclerotinia sclerotiorum. nih.gov Similarly, studies on other bromophenyl derivatives have demonstrated good antifungal activity against various plant pathogenic fungi. asianpubs.org This suggests that the this compound scaffold is a promising starting point for developing new fungicides.

Below is a data table summarizing the antifungal activity of selected novel fungicides containing structural similarities to this compound, highlighting their efficacy against specific plant pathogens.

| Compound | Target Fungus | EC₅₀ (mg L⁻¹) | Reference |

| 2-(4-bromophenyl carbamoyl)phenyl acetate | Sclerotinia sclerotiorum | 8.6 | asianpubs.org |

| 2-(4-bromophenyl carbamoyl)phenyl acetate | Botrytis cinerea | 1.8 | asianpubs.org |

| 1,2,4-Oxadiazole Derivative (F15) | Sclerotinia sclerotiorum | 2.9 (µg/mL) | nih.gov |

| 1,2,4-Oxadiazole Derivative (4f) | Rhizoctonia solani | 12.68 (µg/mL) | mdpi.com |

| 1,2,4-Oxadiazole Derivative (4f) | Colletotrichum capsica | 8.81 (µg/mL) | mdpi.com |

Vi. Environmental and Sustainability Aspects in the Research of 2 2 Bromophenyl Oxazole

Green Chemistry Principles in Synthesis and Processing

The development of synthetic routes for oxazole (B20620) derivatives has been a focal point for the application of green chemistry principles. High-demand for these compounds often leads to the production of hazardous chemical waste. To mitigate this, green synthetic approaches are increasingly employed. ijpsonline.com Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of novel catalysts and solvent systems are central to this effort. ijpsonline.comnih.govchemijournal.com

Microwave-assisted organic synthesis, for instance, offers significant advantages by accelerating reaction kinetics, enhancing product yields, and enabling reactions to occur under solvent-free or low-solvent conditions. nih.gov For a compound like 2-(2-Bromophenyl)oxazole, this could translate to reduced energy consumption and minimized use of volatile organic solvents. Similarly, sonochemistry, or the use of ultrasound, can enhance reaction efficiency and reduce energy consumption, representing an eco-friendly alternative to traditional thermal methods. bohrium.com The application of these techniques to the synthesis of this compound could significantly lower its environmental impact.

Table 1: Application of Green Chemistry Principles to Oxazole Synthesis

| Principle | Application in Oxazole Synthesis | Potential Benefit for this compound |

|---|---|---|

| Energy Efficiency | Use of microwave irradiation or ultrasound to accelerate reactions at lower bulk temperatures. nih.govbohrium.com | Reduced energy consumption and shorter reaction times compared to conventional heating. |

| Use of Catalysis | Employment of reusable catalysts (e.g., biocatalysts, nanoparticles) to improve reaction efficiency. tandfonline.com | Increased reaction rates, higher yields, and elimination of stoichiometric reagents that generate waste. |

| Safer Solvents & Auxiliaries | Replacement of hazardous organic solvents with water, ionic liquids, or deep eutectic solvents; or conducting reactions under solvent-free conditions. bohrium.commdpi.com | Minimized risk to human health and the environment, and easier product separation. |

| Waste Prevention | Designing syntheses with high atom economy to minimize the formation of by-products. jocpr.com | Reduced generation of chemical waste, leading to lower disposal costs and environmental burden. |

Assessment of Environmental Impact in Organic Chemical Synthesis

The environmental impact of synthesizing a chemical like this compound is largely determined by the efficiency of the chosen synthetic route, the nature of the materials used, and the amount of waste generated. Key metrics for this assessment include atom economy and the environmental profile of the solvents.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently less wasteful. primescholars.com

The theoretical atom economy for this hypothetical reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Table 2: Hypothetical Atom Economy Calculation for the Synthesis of this compound via Bredereck-type Reaction

| Reactant | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2-Bromobenzamide (B1207801) | C₇H₆BrNO | 200.04 |

| 2-Chloroacetaldehyde | C₂H₃ClO | 78.50 |

| Total Reactant Weight | 278.54 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₆BrNO | 224.06 |

| By-products | Formula | Molecular Weight ( g/mol ) |

| Water | H₂O | 18.02 |

| Hydrogen Chloride | HCl | 36.46 |

| Atom Economy | | (224.06 / 278.54) x 100 = 80.4% |

An atom economy of 80.4% indicates that a significant portion of the reactant atoms are incorporated into the final product. However, it also highlights that nearly 20% of the reactant mass is converted into by-products (in this case, water and hydrogen chloride), which must be managed. Traditional synthesis methods for oxazoles, such as the Robinson-Gabriel synthesis, often use dehydrating agents like sulfuric acid, which contribute to waste and have poor atom economy. ijpsonline.com

Solvents account for a large portion of the mass and energy consumption in chemical processes and are a major source of waste. Traditional oxazole syntheses often employ volatile and potentially hazardous organic solvents like dimethylformamide (DMF). ijpsonline.comtandfonline.com Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives.

Eco-friendly solvents that could be applied to the synthesis of this compound include:

Water: An ideal green solvent due to its non-toxicity, availability, and safety. Its use in organic synthesis can be challenging due to the poor solubility of many organic reactants but can be facilitated by catalysts or co-solvents. tandfonline.com

Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can also be recycled, though their synthesis and potential toxicity must be carefully considered. mdpi.com

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are non-volatile and can be biodegradable. They are often cheaper and easier to prepare.

Solvent-free Conditions: Conducting reactions without a solvent, for example by grinding solid reactants (mechanochemistry) or using microwave irradiation, is the most ideal green approach, as it completely eliminates solvent waste. bohrium.comkthmcollege.ac.in

Table 3: Comparison of Solvents for Organic Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Organic | DMF, Toluene, Dichloromethane | High solubility for organic compounds | Often volatile, flammable, toxic, and environmentally persistent |

| Green Alternatives | Water, Ethanol, Ethyl Lactate curtin.edu.au | Low toxicity, biodegradable, often derived from renewable resources | May have lower solvency for nonpolar reactants, higher energy cost for removal |

| Novel Media | Ionic Liquids, Deep Eutectic Solvents | Negligible volatility, high thermal stability, potential for recyclability | Can be expensive, potential for hidden environmental impact and toxicity |

| No Solvent | Grinding, Microwave-assisted neat reactions | Eliminates all solvent-related waste and hazards | Not suitable for all reaction types; can present heat transfer challenges |

Future Directions in Sustainable Organic Synthesis

The future of sustainable chemical manufacturing for compounds like this compound lies in the integration of multiple green chemistry principles and the development of innovative technologies. One major trend is the move towards continuous flow chemistry . In flow reactors, reactants are continuously pumped through a tube where the reaction occurs. This method offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. It can also be more energy-efficient and generate less waste.

Another promising area is the use of biocatalysis , where enzymes are used to perform chemical transformations. Enzymes operate under mild conditions (in water, at ambient temperature and pressure) and can exhibit extremely high selectivity, reducing the need for protecting groups and minimizing by-product formation. While not yet common for general oxazole synthesis, the development of new enzymes could offer a highly sustainable route in the future.

Ultimately, the goal is to design synthetic pathways that are not only efficient in terms of yield but are also inherently safe, energy-efficient, and based on renewable feedstocks, ensuring that the production of valuable chemical compounds does not come at an unsustainable environmental cost.

Vii. Future Perspectives and Emerging Trends in 2 2 Bromophenyl Oxazole Research

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis